

# Application Notes and Protocols for High-Throughput Fucosyltransferase Inhibition Assays

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## Compound of Interest

Compound Name: GDP-fucose

Cat. No.: B8807643

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## Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Fucosyltransferases (FUTs) are the enzymes responsible for catalyzing this reaction, and their aberrant activity has been implicated in various diseases, including cancer, inflammation, and viral infections. Consequently, FUTs have emerged as promising therapeutic targets for the development of novel inhibitors. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of such inhibitors from large compound libraries.

These application notes provide detailed protocols for fluorescence, luminescence, and absorbance-based high-throughput fucosyltransferase inhibition assays. The methodologies are designed to be robust, scalable, and suitable for implementation in academic and industrial drug discovery settings.

## Data Presentation: Fucosyltransferase Inhibitor Potency

The following table summarizes the inhibitory potency ( $IC_{50}/EC_{50}$ ) of various compounds against different fucosyltransferase enzymes. This data is crucial for comparing the efficacy of known inhibitors and for validating new screening assays.

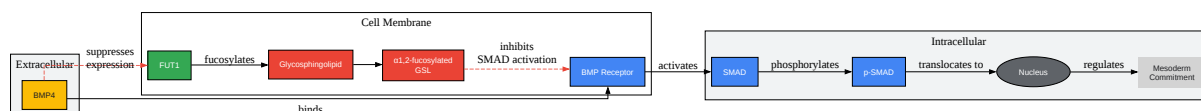
Compound	Target FUT	Assay Type	IC <sub>50</sub> /EC <sub>50</sub> (μM)	Reference
GDP	Helicobacter pylori α(1,3)-FucT	Fluorescence	15 - 89	[1]
GDP-2F-Fuc	FUT3, 5, 6, 7	Not Specified	Ki in low μM range	[2]
GDP-6F-Fuc	FUT3, 5, 6, 7	Not Specified	Ki in low μM range	[2]
2F-Fucose (peracetylated)	Cellular Fucosylation	Flow Cytometry	~2.5 (IC <sub>50</sub> for GDP-Fuc competition)	[2]
6F-Fucose (peracetylated)	Cellular Fucosylation	Flow Cytometry	~2.5 (IC <sub>50</sub> for GDP-Fuc competition)	[2]
A2FF1P	Cellular Fucosylation (THP-1 cells)	Flow Cytometry (AAL Lectin)	4.3	[3]
B2FF1P	Cellular Fucosylation (THP-1 cells)	Flow Cytometry (AAL Lectin)	7.4	[3]
2FF	Cellular Fucosylation (THP-1 cells)	Flow Cytometry (AAL Lectin)	29	[3]
Fucotrim I	Cellular Fucosylation (PC3 cells)	Flow Cytometry (AAL Lectin)	IC <sub>50</sub> and IC <sub>70</sub> values reported	[4]
Fucotrim II	Cellular Fucosylation (PC3 cells)	Flow Cytometry (AAL Lectin)	IC <sub>50</sub> and IC <sub>70</sub> values reported	[4]
Panosialin A	FUT7	Not Specified	4.8 μg/ml	[5]
Panosialin B	FUT7	Not Specified	5.3 μg/ml	[5]

Gallic acid	FUT7	Not Specified	0.06	[5]
(-)-epigallocatechin gallate (EGCG)	FUT7	Not Specified	0.7	[5]
FDW028	FUT8	Not Specified	KD of 49 nM	[6]
Carbafucose 8 $\beta$	Cellular Core Fucosylation	Mass Spectrometry	15	[7]

## Signaling Pathways and Experimental Workflows

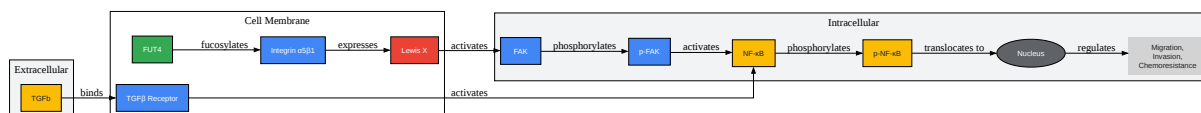
### Signaling Pathways Involving Fucosylation

Fucosylation plays a pivotal role in various signaling pathways that regulate cell adhesion, migration, and immune responses. Understanding these pathways is crucial for identifying novel therapeutic intervention points.



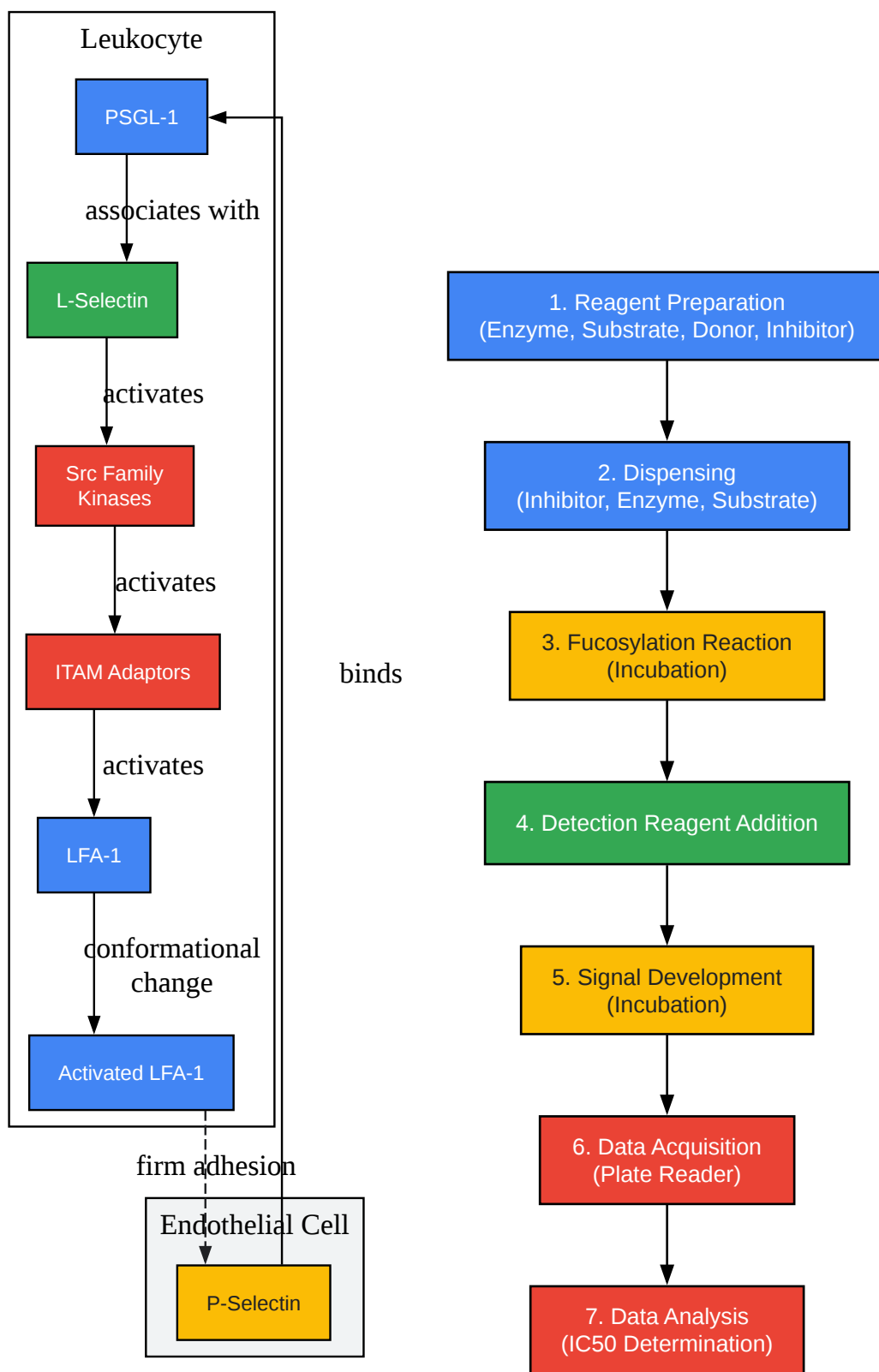
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FUT1-mediated fucosylation in early cell-fate decisions.



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FUT4-mediated fucosylation in cancer progression.



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